1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol 1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol
Brand Name: Vulcanchem
CAS No.: 189273-19-6
VCID: VC20909839
InChI: InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1
SMILES: C1CCC(C1)(C2CC3CCCC3N2)O
Molecular Formula: C12H21NO
Molecular Weight: 195.3 g/mol

1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol

CAS No.: 189273-19-6

Cat. No.: VC20909839

Molecular Formula: C12H21NO

Molecular Weight: 195.3 g/mol

* For research use only. Not for human or veterinary use.

1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol - 189273-19-6

Specification

CAS No. 189273-19-6
Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
IUPAC Name 1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol
Standard InChI InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1
Standard InChI Key YHGFTJWGGDCEHX-MXWKQRLJSA-N
Isomeric SMILES C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O
SMILES C1CCC(C1)(C2CC3CCCC3N2)O
Canonical SMILES C1CCC(C1)(C2CC3CCCC3N2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator